molecular formula C10H16N2O B13601923 5-(Cyclohexylmethyl)isoxazol-3-amine

5-(Cyclohexylmethyl)isoxazol-3-amine

Cat. No.: B13601923
M. Wt: 180.25 g/mol
InChI Key: CLSVNDORTWGRNS-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)isoxazol-3-amine (: 1484341-97-0) is a chemical compound with the molecular formula C 10 H 16 N 2 O and a molecular weight of 180.25 g/mol . This compound features an isoxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . As a building block in organic synthesis, this compound provides researchers with a versatile intermediate for developing novel molecules. The presence of the 3-amino group on the isoxazole ring offers a reactive site for further chemical modifications, allowing for the creation of larger, more complex structures such as peptidomimetics and hybrid peptides . Isoxazole derivatives are of significant interest in pharmaceutical research for their potential immunosuppressive, anti-inflammatory, and anticancer properties, although the specific biological profile of this compound requires further investigation . This product is provided with a purity of ≥98% . It is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(cyclohexylmethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H16N2O/c11-10-7-9(13-12-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,11,12)

InChI Key

CLSVNDORTWGRNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=NO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylmethyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . One common method involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for 5-(Cyclohexylmethyl)isoxazol-3-amine are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The focus is often on optimizing reaction conditions to increase yield and reduce costs, which may involve the use of continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylmethyl)isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-(Cyclohexylmethyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-(Cyclohexylmethyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-(Cyclohexylmethyl)isoxazol-3-amine with structurally related isoxazol-3-amine derivatives:

Compound Name Substituent Molecular Weight (g/mol) XLogP3<sup>a</sup> Hydrogen Bond Donors/Acceptors Key References
5-(Cyclohexylmethyl)isoxazol-3-amine Cyclohexylmethyl ~195 (estimated) ~2.5 (estimated) 1 donor, 3 acceptors Inferred
5-Methylisoxazol-3-amine Methyl 98.10 0.1 1 donor, 3 acceptors
5-(tert-Butyl)isoxazol-3-amine tert-Butyl 140.20 ~2.0 1 donor, 3 acceptors
5-(Trifluoromethyl)isoxazol-3-amine Trifluoromethyl 152.07 ~1.5 1 donor, 3 acceptors
5-(p-Tolyl)isoxazol-3-amine p-Tolyl 174.20 ~2.8 1 donor, 3 acceptors

<sup>a</sup>XLogP3 values estimated based on substituent contributions.

Key Observations:

  • Lipophilicity : The cyclohexylmethyl group likely increases lipophilicity (estimated XLogP3 ~2.5) compared to methyl (XLogP3 0.1) but is less lipophilic than p-tolyl (XLogP3 ~2.8) due to the aromatic ring's planar structure .
  • Molecular Weight : Bulkier substituents (e.g., cyclohexylmethyl, tert-butyl) result in higher molecular weights, which may influence bioavailability and synthetic accessibility.
Pharmacological Activity
  • 5-(tert-Butyl)isoxazol-3-amine : Demonstrates potent TrkA inhibition (IC50 = 0.039 μM), highlighting the role of hydrophobic substituents in kinase binding .
  • 5-(p-Tolyl)isoxazol-3-amine: Forms stable palladium(II) complexes for Suzuki-Miyaura cross-coupling reactions in water, achieving high turnover numbers (0.0001–0.1% Pd loading) .
  • 5-Methylisoxazol-3-amine : Used as an impurity reference standard in sulfamethoxazole production .

Inference for 5-(Cyclohexylmethyl)isoxazol-3-amine: The cyclohexylmethyl group’s bulkiness and hydrophobicity may enhance binding to hydrophobic protein pockets, making it a candidate for kinase or protease inhibitors.

Biological Activity

5-(Cyclohexylmethyl)isoxazol-3-amine is a compound of interest in medicinal chemistry, belonging to the isoxazole family. This article provides an in-depth exploration of its biological activities, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

5-(Cyclohexylmethyl)isoxazol-3-amine has the molecular formula C10_{10}H16_{16}N2_2O and a molecular weight of 180.25 g/mol. The unique cyclohexylmethyl substituent enhances its structural properties, potentially influencing its biological interactions and chemical reactivity. Isoxazoles are recognized for their diverse biological activities, making them significant in drug development.

Biological Activities

Research indicates that 5-(Cyclohexylmethyl)isoxazol-3-amine exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential antimicrobial properties, with effective inhibition against various bacteria and fungi. For example, it demonstrated moderate activity against Staphylococcus epidermidis and Candida tropicalis at concentrations below 125 μg/mL .
  • Anticancer Properties : The compound has been implicated in anticancer mechanisms, particularly through modulation of apoptosis-related proteins. In studies involving HL-60 cells, it was observed to decrease Bcl-2 expression while increasing p21WAF1_{WAF-1}, indicating a potential pathway for inducing cell cycle arrest and promoting apoptosis .
  • Anti-inflammatory Effects : Molecular docking studies have shown that derivatives of isoxazole can interact with cyclooxygenase enzymes (COX-1/2), suggesting anti-inflammatory potential. Compounds similar to 5-(Cyclohexylmethyl)isoxazol-3-amine exhibited significant edema inhibition in laboratory tests .

The exact mechanisms by which 5-(Cyclohexylmethyl)isoxazol-3-amine exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of their activity, resulting in therapeutic effects.

Synthesis

The synthesis of 5-(Cyclohexylmethyl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a [3+2] cycloaddition reaction. Catalysts such as copper or ruthenium are often used, although metal-free synthetic routes are being explored to enhance safety and reduce costs.

Comparative Analysis

To better understand the uniqueness of 5-(Cyclohexylmethyl)isoxazol-3-amine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
5-Methylisoxazol-3-amineMethyl group at position 5Known for its neuroprotective effects
5-Chloromethylisoxazol-3-amineChloromethyl group at position 5Exhibits potent antibacterial activity
5-Trifluoromethylisoxazol-3-amineTrifluoromethyl group at position 5Enhanced lipophilicity and metabolic stability

The cyclohexylmethyl substituent in 5-(Cyclohexylmethyl)isoxazol-3-amine may enhance its lipophilicity and stability compared to other derivatives, potentially improving its therapeutic efficacy.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that various isoxazole derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to 5-(Cyclohexylmethyl)isoxazol-3-amine have been tested for their ability to induce apoptosis in cancer cells .
  • Molecular Docking Studies : Recent research utilized molecular docking techniques to predict the interaction of isoxazole derivatives with COX enzymes. The binding affinities indicated promising anti-inflammatory activity, which may also be applicable to 5-(Cyclohexylmethyl)isoxazol-3-amine .

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclohexylmethyl)isoxazol-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 5-(Cyclohexylmethyl)isoxazol-3-amine can be optimized using strategies from analogous isoxazole derivatives. Key approaches include:

  • Cyclocondensation : Reacting cyclohexylmethyl-substituted β-ketonitriles with hydroxylamine under acidic conditions to form the isoxazole core .
  • Substitution Reactions : Introducing the cyclohexylmethyl group via nucleophilic substitution on preformed isoxazole intermediates (e.g., halogenated precursors) .
  • Reductive Amination : Using catalytic hydrogenation or borohydride reagents to reduce nitro or imine intermediates to the amine group .

Q. Critical Factors :

  • Temperature control (< 80°C) prevents decomposition of the amine group.
  • Solvent choice (e.g., ethanol or DMF) affects reaction kinetics and byproduct formation.

Q. How can researchers characterize the structural and electronic properties of 5-(Cyclohexylmethyl)isoxazol-3-amine?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the cyclohexylmethyl group’s stereochemistry and isoxazole ring substitution pattern .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to analyze bond angles and intermolecular interactions (if crystalline) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What biological targets are associated with 5-(Cyclohexylmethyl)isoxazol-3-amine, and how are its bioactivity assays designed?

Methodological Answer: Based on structurally related isoxazole amines:

  • Targets : Kinases, G-protein-coupled receptors (GPCRs), or apoptosis regulators (e.g., Bcl-2 family proteins) .
  • Assay Design :
    • In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay) at 10–100 μM concentrations .
    • Mechanistic Studies : Western blotting to assess protein expression (e.g., caspase-3 for apoptosis) .
    • Selectivity : Compare activity against non-target cells (e.g., HEK293) to evaluate specificity .

Advanced Research Questions

Q. How can synthetic yields of 5-(Cyclohexylmethyl)isoxazol-3-amine be improved while minimizing side reactions?

Methodological Answer: Optimization strategies include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., over-oxidized or dimerized products) and adjust stoichiometry .

Q. How do researchers resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Address discrepancies via:

  • Dose-Response Curves : Establish IC50_{50} values in multiple cell lines to account for variability in membrane permeability .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid metabolism reduces observed activity .
  • Structural Analog Comparison : Compare with derivatives (e.g., 5-(Trifluoromethyl)isoxazol-3-amine) to isolate substituent effects .

Q. What computational methods predict the interaction of 5-(Cyclohexylmethyl)isoxazol-3-amine with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogs .

Q. How does the cyclohexylmethyl group influence the compound’s physicochemical properties compared to other substituents?

Methodological Answer:

  • Lipophilicity : The cyclohexyl group increases logP by ~2 units versus methyl or phenyl analogs, enhancing membrane permeability .
  • Steric Effects : Bulkier substituents reduce binding affinity to flat binding pockets (e.g., DNA intercalators) .
  • Synthetic Flexibility : Cyclohexylmethyl allows late-stage functionalization via hydrogenation or oxidation .

Q. What strategies are used to synthesize isotopically labeled analogs for metabolic or imaging studies?

Methodological Answer:

  • 13^{13}C/15^{15}N Labeling : Incorporate isotopes during cyclocondensation using labeled hydroxylamine or cyclohexylmethyl precursors .
  • Tritiation : Catalytic tritium gas exchange on the amine group under basic conditions .

Q. How do researchers validate the selectivity of 5-(Cyclohexylmethyl)isoxazol-3-amine against off-target proteins?

Methodological Answer:

  • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to test inhibition across 100+ kinases .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by measuring thermal stabilization of the target protein .

Q. What are the key challenges in scaling up 5-(Cyclohexylmethyl)isoxazol-3-amine synthesis for preclinical studies?

Methodological Answer:

  • Purification : Column chromatography is replaced with recrystallization or distillation for cost efficiency .
  • Safety : Mitigate exothermic risks in large-scale reductive amination via controlled reagent addition .

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